1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
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Overview
Description
1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a synthetic organic compound that features a piperidine ring, a benzylsulfonyl group, and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Benzylsulfonyl Group: This step usually involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Isoxazole Moiety: The isoxazole ring can be introduced through a cycloaddition reaction involving a nitrile oxide and an alkyne or alkene.
Final Coupling: The final step involves coupling the benzylsulfonyl piperidine intermediate with the isoxazole derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or sulfonates can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Potential use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The benzylsulfonyl group can enhance binding affinity through hydrophobic interactions, while the isoxazole moiety can participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness:
- The combination of a piperidine ring, benzylsulfonyl group, and isoxazole moiety in this compound provides a unique scaffold that can be tailored for specific biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound in drug discovery and development.
Properties
IUPAC Name |
1-(4-benzylsulfonylpiperidin-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15-19(16(2)26-21-15)8-9-20(23)22-12-10-18(11-13-22)27(24,25)14-17-6-4-3-5-7-17/h3-7,18H,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEHRFJQNIWZSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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